molecular formula C27H24N2OS B304302 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Cat. No. B304302
M. Wt: 424.6 g/mol
InChI Key: JNRPVWVUHTUBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, also known as FSP-3, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FSP-3 is a cyclic peptide that has shown promising results in various studies, making it an exciting area of research for scientists.

Mechanism of Action

The exact mechanism of action of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory. It has also been shown to modulate the activity of glutamate receptors, which are involved in synaptic plasticity.
Biochemical and Physiological Effects:
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has also been found to reduce oxidative stress and inflammation in the brain, which are both implicated in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is its specificity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. However, one of the limitations of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is its relatively low potency, which means that higher concentrations of the compound may be required for certain experiments.

Future Directions

There are several future directions for research on 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. One area of interest is the potential use of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile as a therapeutic agent for neurodegenerative diseases. Another area of research is the development of more potent analogs of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile that could be used in lower concentrations. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile and its effects on the brain.

Synthesis Methods

The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile involves a series of chemical reactions. The starting material for the synthesis is 2-(9H-fluoren-2-yl)acetic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-5,6,7,8-tetrahydro-4H-cycloocta[b]pyridine-3-carbonitrile to form 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models. 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Molecular Formula

C27H24N2OS

Molecular Weight

424.6 g/mol

IUPAC Name

2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C27H24N2OS/c28-16-22-14-19-8-3-1-2-4-10-25(19)29-27(22)31-17-26(30)20-11-12-24-21(15-20)13-18-7-5-6-9-23(18)24/h5-7,9,11-12,14-15H,1-4,8,10,13,17H2

InChI Key

JNRPVWVUHTUBNM-UHFFFAOYSA-N

SMILES

C1CCCC2=C(CC1)C=C(C(=N2)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)C#N

Canonical SMILES

C1CCCC2=NC(=C(C=C2CC1)C#N)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4

Origin of Product

United States

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